Cas no 1806148-89-9 (5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide)
5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide
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- Inchi: 1S/C7H5F3N4O3S/c8-7(9,10)17-6-5(18(13,15)16)3(1-11)4(12)2-14-6/h2H,12H2,(H2,13,15,16)
- InChI Key: GQFLYGYGHCSQGC-UHFFFAOYSA-N
- SMILES: S(C1C(=NC=C(C=1C#N)N)OC(F)(F)F)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 451
- XLogP3: 0.5
- Topological Polar Surface Area: 141
5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026004353-500mg |
5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide |
1806148-89-9 | 97% | 500mg |
$989.80 | 2022-04-01 | |
| Alichem | A026004353-1g |
5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide |
1806148-89-9 | 97% | 1g |
$1,629.60 | 2022-04-01 |
5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on 5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide
5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide (CAS No. 1806148-89-9): A Comprehensive Overview
5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide (CAS No. 1806148-89-9) is a specialized heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This compound belongs to the pyridine sulfonamide family, characterized by its unique trifluoromethoxy and cyano functional groups. Researchers are increasingly interested in this molecule due to its versatile applications in drug discovery and material science.
The molecular structure of 5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide features a pyridine core with strategically positioned substituents that enhance its biological activity. The presence of the trifluoromethoxy group (-OCF3) contributes to improved metabolic stability and lipophilicity, making it valuable for medicinal chemistry applications. Meanwhile, the cyano group (-CN) offers opportunities for further chemical modifications, expanding its utility in synthetic pathways.
Recent studies highlight the growing importance of fluorinated pyridine derivatives in addressing modern healthcare challenges. As antibiotic resistance becomes a global concern, compounds like 5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide are being investigated for their potential antimicrobial properties. The compound's structural features align with current trends in small molecule drug development, particularly in targeting difficult-to-treat infections.
In material science applications, 5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide demonstrates promise as a building block for advanced organic electronic materials. The electron-withdrawing nature of its functional groups makes it suitable for developing novel semiconductor materials and photovoltaic components. Researchers are exploring its use in organic light-emitting diodes (OLEDs) and other energy-related applications.
The synthesis of 5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide typically involves multi-step organic reactions, with careful control of reaction conditions to achieve high purity. Modern green chemistry approaches are being applied to optimize its production, reducing environmental impact while maintaining yield and quality. These advancements align with the pharmaceutical industry's growing emphasis on sustainable synthesis methods.
Analytical characterization of 5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide employs advanced techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structural integrity and purity, essential for research applications. The availability of high-quality analytical data supports its use in structure-activity relationship (SAR) studies and other pharmaceutical research.
Market demand for specialized pyridine derivatives like 5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide continues to grow, driven by expanding applications in drug discovery and material science. Suppliers are increasingly offering custom synthesis services to meet researcher needs, with options for scale-up production and derivative development. The compound's unique properties position it as a valuable asset in medicinal chemistry toolkits.
Safety considerations for handling 5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide follow standard laboratory protocols for organic compounds. Proper personal protective equipment (PPE) including gloves and safety glasses should be used when working with this material. Researchers should consult the compound's safety data sheet (SDS) for specific handling and storage recommendations.
Future research directions for 5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide include exploring its potential in targeted drug delivery systems and as a scaffold for covalent inhibitors. The compound's modular structure allows for diverse modifications, enabling the development of novel therapeutic agents. Its applications in precision medicine and personalized therapeutics represent exciting avenues for investigation.
For researchers seeking high-purity 5-Amino-4-cyano-2-(trifluoromethoxy)pyridine-3-sulfonamide, several specialty chemical suppliers offer this compound with comprehensive analytical documentation. The availability of custom synthesis services facilitates access to derivatives and analogs for specialized research applications. As interest in fluorinated heterocycles grows, this compound continues to attract attention from both academic and industrial research teams.
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